Sulfo-Cyanine3NHSEster
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Overview
Description
Sulfo-Cyanine3 NHS ester is a water-soluble, amino-reactive dye that is widely used for labeling proteins and peptides in purely aqueous solutions. This compound is particularly useful for proteins with low solubility and those prone to denaturation. It is a sulfonated, hydrophilic, and water-soluble dye, making it ideal for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine3 NHS ester is synthesized by reacting Cyanine3 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
In industrial settings, the production of Sulfo-Cyanine3 NHS ester involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine3 NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and peptides .
Common Reagents and Conditions
Reagents: Primary amines, such as those found in proteins and peptides.
Conditions: The reaction is typically carried out in an aqueous buffer with a pH range of 7.2 to 9.0. .
Major Products
The major product of the reaction between Sulfo-Cyanine3 NHS ester and primary amines is a labeled protein or peptide with a stable amide bond .
Scientific Research Applications
Chemistry
Sulfo-Cyanine3 NHS ester is used in various chemical applications, including the development of fluorescent probes and sensors.
Biology
In biological research, Sulfo-Cyanine3 NHS ester is used for labeling proteins, peptides, and nucleic acids. It is particularly useful in techniques like fluorescence microscopy, flow cytometry, and Western blotting .
Medicine
In medical research, this compound is used for imaging and diagnostic applications. It helps in visualizing cellular and molecular processes in real-time, aiding in the study of diseases and the development of new therapies .
Industry
Sulfo-Cyanine3 NHS ester is also used in the development of diagnostic kits and assays. Its stability and water solubility make it ideal for industrial applications .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Cy3 NHS ester: A non-sulfonated version of Sulfo-Cyanine3 NHS ester, used for similar applications but with different solubility properties
Alexa Fluor 546: Another fluorescent dye used for labeling proteins and nucleic acids, known for its high photostability.
DyLight 549: A dye similar to Cy3, used in various fluorescence-based applications.
Uniqueness
Sulfo-Cyanine3 NHS ester is unique due to its water solubility and ability to label proteins and peptides in purely aqueous solutions. This property makes it particularly useful for labeling proteins with low solubility and those prone to denaturation .
Properties
Molecular Formula |
C34H38KN3O10S2 |
---|---|
Molecular Weight |
751.9 g/mol |
IUPAC Name |
potassium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 |
InChI Key |
ZNWGQSGULWNMHO-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origin of Product |
United States |
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